N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine
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Overview
Description
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further substituted with a 3-fluorooxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine typically involves multiple steps:
Formation of the 3-fluorooxetane moiety: This can be achieved through the reaction of appropriate starting materials under fluorination conditions.
Attachment to the phenyl ring: The 3-fluorooxetane moiety is then attached to the phenyl ring via a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Introduction of the Boc-protected amine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The fluoro group on the oxetane ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The phenyl ring can undergo further functionalization through coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Produces substituted oxetane derivatives.
Coupling Reactions: Results in further functionalized phenyl derivatives.
Scientific Research Applications
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of fluorinated oxetane moieties in biological systems.
Mechanism of Action
The mechanism of action of N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The fluorooxetane moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-[4-(oxetan-3-yl)phenyl]methanamine: Lacks the fluoro group, which may result in different reactivity and biological activity.
N-Boc-1-[4-(3-chlorooxetan-3-yl)phenyl]methanamine: Contains a chloro group instead of a fluoro group, which can affect its chemical properties and reactivity.
Uniqueness
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is unique due to the presence of the fluorooxetane moiety, which can impart distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H20FNO3 |
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Molecular Weight |
281.32 g/mol |
IUPAC Name |
tert-butyl N-[[4-(3-fluorooxetan-3-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H20FNO3/c1-14(2,3)20-13(18)17-8-11-4-6-12(7-5-11)15(16)9-19-10-15/h4-7H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
KJMDAWFDUNFXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)F |
Origin of Product |
United States |
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